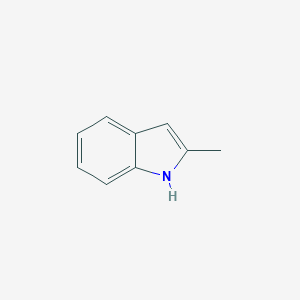

2-Methylindole

Description

Properties

IUPAC Name |

2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNHHSOHWZKFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059117 | |

| Record name | 1H-Indole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2-Methylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00603 [mmHg] | |

| Record name | 2-Methylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-20-5 | |

| Record name | 2-Methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLINDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7CN58827I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

history of 2-Methylindole synthesis

An In-depth Technical Guide to the Synthesis of 2-Methylindole: History, Core Methodologies, and Modern Advances

Introduction

This compound, also known as methylketol, is a vital heterocyclic aromatic compound that serves as a fundamental building block in the synthesis of a wide array of industrial and pharmaceutical products.[1] Its core structure is present in numerous dyes, pigments, optical brighteners, and critically, in a variety of pharmacologically active molecules. The historical development of synthetic routes to the indole (B1671886) nucleus, and specifically to 2-substituted indoles like this compound, is a rich narrative of chemical innovation, spanning from classical name reactions under harsh conditions to modern, highly efficient catalytic systems.

This technical guide provides a comprehensive overview of the key synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. It details the historical progression of these methods, presents quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and visualizes core mechanisms and workflows.

Classical Methods for this compound Synthesis

The foundational methods for constructing the indole ring system were developed from the late 19th to the early 20th century. These reactions, while historically significant, often require harsh conditions such as high temperatures and strong acids or bases.

Fischer Indole Synthesis (1883)

The most classic and widely recognized method is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[2][3] The reaction produces an indole from the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2][3] For the synthesis of this compound, phenylhydrazine (B124118) is condensed with acetone (B3395972). The reaction can be catalyzed by various Brønsted or Lewis acids, including zinc chloride, polyphosphoric acid, and boron trifluoride.[3]

Logical Workflow: Fischer Indole Synthesis

Caption: A simplified workflow for the Fischer Indole Synthesis.

Reaction Mechanism: Fischer Indole Synthesis

Caption: Key stages in the Fischer indole synthesis mechanism.

Bischler-Möhlau Indole Synthesis (1881-1892)

Developed independently by August Bischler and Richard Möhlau, this method involves the reaction of an α-bromo-acetophenone with an excess of aniline (B41778) to form a 2-aryl-indole.[4][5] While historically important, its application has been limited due to harsh reaction conditions and often low yields.[4][6] Modern modifications using microwave irradiation or Lewis acid catalysts like lithium bromide have improved its utility.[6]

Reaction Mechanism: Bischler-Möhlau Synthesis

Caption: The mechanistic pathway of the Bischler-Möhlau indole synthesis.

Madelung Synthesis (1912)

Reported by Walter Madelung in 1912, this reaction produces indoles through the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[7] The synthesis of this compound specifically involves the cyclization of N-acetyl-o-toluidine.[8] The classical conditions are vigorous, often requiring sodium amide or sodium ethoxide at temperatures between 200–400 °C.[7][8] This method is particularly useful for preparing 2-alkynylindoles, which are not easily accessed by other means.[7]

Reaction Mechanism: Madelung Synthesis

Caption: The base-catalyzed intramolecular cyclization in the Madelung synthesis.

Other Notable Classical Syntheses

-

Reissert Synthesis (1897): This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to yield an indole-2-carboxylic acid, which can be decarboxylated to the indole.[9][10][11] The reduction is typically performed with zinc in acetic acid.[10]

-

Nenitzescu Synthesis (1929): Discovered by Costin Nenițescu, this reaction forms 5-hydroxyindoles by condensing a benzoquinone with a β-aminocrotonic ester.[12][13] While not a direct route to this compound itself, it is a powerful method for accessing functionally substituted indole cores.[12][14]

Modern Catalytic Methods

Beginning in the late 20th century, the development of transition-metal-catalyzed cross-coupling reactions revolutionized indole synthesis, offering milder conditions, broader substrate scope, and greater functional group tolerance.

Larock Indole Synthesis (1991)

Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne.[15][16][17] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups.[18] For synthesizing a 2-methyl-3-substituted indole, an o-iodoaniline would be coupled with an alkyne bearing a methyl group.

Reaction Mechanism: Larock Synthesis

Caption: The palladium-catalyzed cycle of the Larock heteroannulation.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, has become a cornerstone of modern organic synthesis.[19][20] While not a direct indole synthesis in its primary form, it is used in multi-step sequences to construct indole precursors. For instance, an o-halo-β-styrylamine can be cyclized via an intramolecular Buchwald-Hartwig reaction. A modification of the Fischer synthesis also uses a palladium-catalyzed coupling of aryl bromides and hydrazones to form the key intermediate.[3]

Other Modern Catalytic Syntheses

Recent advancements have introduced a variety of other transition metals for indole synthesis:

-

Rhodium-Catalyzed Synthesis: A rhodium-catalyzed oxidative C-H/N-H dehydrogenative annulation between anilines and N-allylbenzimidazole has been reported for synthesizing this compound scaffolds.[21]

-

Iridium-Catalyzed Synthesis: Iridium catalysts can be used for the direct synthesis of indoles from o-alkyl-N-methylanilines through tandem C-H transformations.[22]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of this compound or closely related derivatives using the described methods.

Table 1: Classical Synthesis Methods

| Method | Reactants | Reagents/Catalyst | Conditions | Yield (%) | Reference |

| Fischer | Phenylhydrazine, Acetone | Zinc Chloride (ZnCl₂) | 180 °C | 55% | [23] |

| Madelung | N-Acetyl-o-toluidine | Sodium Amide (NaNH₂) | 240-260 °C, 10 min | 80-83% | [8] |

| Reissert | o-Nitrotoluene, Diethyl oxalate | NaOEt, then Zn/AcOH | Multi-step | Variable | [9][10] |

Table 2: Modern Catalytic Synthesis Methods

| Method | Reactants | Catalyst System | Conditions | Yield (%) | Reference |

| Larock | o-Iodoaniline, Propyne | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF, 100 °C | >80% (Typical) | [15][18] |

| Rhodium-cat. | Aniline, N-Allylbenzimidazole | Rhodium Catalyst | Oxidative Annulation | Good | [21] |

| Iridium-cat. | o-Ethyl-N-methylaniline | Iridium Catalyst, TBE | Dehydrogenative Coupling | up to 93% | [22] |

Detailed Experimental Protocols

Protocol 1: Fischer Synthesis of this compound

This protocol is adapted from the procedure described in "Systematic Organic Chemistry" by W. M. Cumming, 1937.[23]

-

Reactant Mixing: In a suitable flask, mix 30 g of phenylhydrazine with 18 g of acetone. The mixture will warm, and water will separate.

-

Hydrazone Formation: Heat the mixture on a water bath for 15 minutes. To ensure the reaction goes to completion, occasionally test a small portion with Fehling's solution. If the solution is reduced (indicating excess phenylhydrazine), add more acetone incrementally until the reducing action nearly ceases.

-

Solvent Removal: Transfer the crude acetone-phenylhydrazone oil to a copper crucible and heat on a water bath for 30 minutes to remove excess acetone.

-

Cyclization: Add 200 g of dry zinc chloride to the oil and heat the mixture on a water bath with frequent stirring. Subsequently, heat on an oil bath to 180 °C. The reaction is complete when the color of the fusion darkens and vapor evolution ceases (typically within a few minutes).

-

Workup and Isolation: Immediately remove the crucible from heat. Treat the cooled, dark mass with 3.5 times its weight of hot water and acidify with a small amount of hydrochloric acid.

-

Purification: Perform steam distillation. The this compound will distill as a pale yellow oil that solidifies upon cooling. Filter the solid, melt it to remove residual water, and perform a final distillation.

-

Yield: The expected yield is approximately 55%. The product is a crystalline solid with a melting point of 59 °C.[23]

Protocol 2: Madelung Synthesis of this compound

This protocol is a modification of Verley's procedure, as detailed in Organic Syntheses.[8]

-

Apparatus Setup: Place a mixture of 64 g of finely divided sodium amide and 100 g of N-acetyl-o-toluidine (m.p. 110-111 °C) in a 1-L Claisen flask. Add approximately 50 mL of dry ether.

-

Inert Atmosphere: Sweep the apparatus with dry nitrogen. Maintain a slow, continuous stream of nitrogen throughout the reaction.

-

Heating: Heat the reaction flask in a metal bath. Raise the temperature to 240–260 °C over a 30-minute period.

-

Reaction: Maintain this temperature for 10 minutes. A vigorous evolution of gas will occur. The reaction is complete when the gas evolution stops.

-

Quenching: Remove the metal bath and allow the flask to cool. Carefully and successively add 50 mL of 95% ethanol (B145695) and 250 mL of warm (~50 °C) water to the reaction mixture to decompose the sodium salt of this compound and any excess sodium amide.

-

Extraction: Cool the reaction mixture and extract it with two 200-mL portions of ether.

-

Isolation and Purification: Combine the ether extracts, filter, and concentrate the filtrate to about 125 mL. Transfer the solution to a 250-mL modified Claisen flask and distill. The this compound distills at 119–126 °C / 3–4 mm Hg and solidifies in the receiver.

-

Yield: The yield is 70–72 g (80–83%). The product melts at 56–57 °C, which can be further purified by recrystallization from methanol/water to a melting point of 59 °C.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 7. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 17. synarchive.com [synarchive.com]

- 18. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Rhodium-Catalyzed Synthesis of 2-Methylindoles via C-N Bond Cleavage of N-Allylbenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 23. prepchem.com [prepchem.com]

A Technical Guide to the Discovery and First Isolation of 2-Methylindole

This guide provides an in-depth overview of the historical synthesis and isolation of 2-Methylindole, a pivotal heterocyclic compound in the development of pharmaceuticals, agrochemicals, and dyes. The discovery of this compound is intricately linked to the broader advancements in synthetic heterocyclic chemistry in the late 19th and early 20th centuries, rather than a singular discovery event. Its first availability was through chemical synthesis, not isolation from natural sources, where it is not found in abundance.

Early Synthetic Methodologies: The Fischer Indole (B1671886) Synthesis

The first general method applicable to the synthesis of this compound was the Fischer indole synthesis, discovered by Emil Fischer in 1883.[1][2] This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed from the condensation of phenylhydrazine (B124118) and an aldehyde or ketone. For the synthesis of this compound, phenylhydrazine and acetone (B3395972) are used as starting materials.[3]

This protocol is based on the classical Fischer indole synthesis approach.

Materials:

-

Phenylhydrazine (30 g)

-

Acetone (18 g, with additional amounts as needed)

-

Dry Zinc Chloride (200 g)

-

Hydrochloric Acid (a small amount)

-

Fehling's solution for testing

Procedure:

-

Formation of Acetone Phenylhydrazone: Phenylhydrazine (30 g) is mixed with acetone (18 g). The reaction is exothermic, and water will separate. The mixture is heated on a water bath for 15 minutes. The reaction progress is monitored by testing a small portion with Fehling's solution. If the solution is reduced, it indicates the presence of excess phenylhydrazine, and more acetone should be added until the reducing action is minimal. The resulting crude acetone-phenylhydrazone is a turbid oil. The excess acetone is removed by heating on a water bath for 30 minutes.[3]

-

Cyclization: The crude acetone-phenylhydrazone is placed in a large copper crucible with 200 g of dry zinc chloride. The mixture is heated on a water bath with frequent stirring, and then the temperature is raised to 180°C in an oil bath. The reaction is complete within a few minutes, indicated by a darkening of the mass and the evolution of vapors. The crucible should be removed from the heat and stirred once the reaction is initiated.[3]

-

Isolation and Purification: The resulting dark, fused mass is treated with 3.5 times its weight of hot water and acidified with a small amount of hydrochloric acid. The this compound is then isolated by steam distillation. The product distills as a pale yellow oil that solidifies upon cooling. The solid is filtered, melted to remove water, and then distilled. The final product should be stored in a well-closed bottle.[3]

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Yield | 55% | [3] |

| Melting Point | 59°C | [3] |

| Boiling Point | 272°C (at 750 mmHg) |[3] |

Reaction Pathway:

Caption: Fischer Indole Synthesis of this compound.

An Alternative Approach: The Madelung Synthesis and its Modifications

Another significant method for the synthesis of indoles is the Madelung synthesis, which involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. A modification of this approach, reported by Verley and later refined by C. F. H. Allen and James VanAllan, provides an effective route to this compound.[4]

This protocol is based on the procedure described in Organic Syntheses.[4]

Materials:

-

Finely divided Sodium Amide (64 g)

-

Acetyl-o-toluidine (100 g)

-

Dry Ether (approx. 50 ml)

-

Dry Nitrogen

-

95% Ethanol (B145695) (50 ml)

-

Water (250 ml)

-

Methanol (B129727) (for purification)

Procedure:

-

Reaction Setup: A mixture of 64 g of finely divided sodium amide and 100 g of acetyl-o-toluidine is placed in a 1-liter Claisen flask. Approximately 50 ml of dry ether is added to facilitate the formation of the sodium salt. The apparatus is then flushed with dry nitrogen.[4]

-

Cyclization Reaction: While passing a slow stream of nitrogen through the mixture, the flask is heated in a metal bath. The temperature is raised to 240-260°C over a 30-minute period and maintained in this range for 10 minutes. A vigorous evolution of gas indicates the progress of the reaction; its cessation signals completion.[4]

-

Workup: The flask is allowed to cool, and then 50 ml of 95% ethanol followed by 250 ml of warm water (approx. 50°C) are successively added to decompose the sodium derivative of this compound and any excess sodium amide. This may require gentle warming.[4]

-

Extraction and Isolation: The cooled reaction mixture is extracted twice with 200 ml portions of ether. The combined ether extracts are filtered, and the filtrate is concentrated to about 125 ml.[4]

-

Distillation: The concentrated solution is transferred to a 250-ml modified Claisen flask and distilled. This compound distills at 119-126°C under a pressure of 3-4 mm Hg, solidifying in the receiver as a white crystalline mass.[4]

-

Purification: The product can be further purified by recrystallization from a mixture of methanol and water.[4]

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Yield | 70-72 g (80-83%) | [4] |

| Melting Point (crude) | 56-57°C | [4] |

| Melting Point (purified) | 59°C | [4] |

| Boiling Point | 119-126°C (at 3-4 mmHg) |[4] |

Experimental Workflow:

Caption: Workflow for the Modified Madelung Synthesis.

Summary of Physicochemical Properties

The following table summarizes the key quantitative data for this compound as reported in early and contemporary literature.

| Property | Value |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 56-59°C |

| Boiling Point | 272°C (750 mmHg), 119-126°C (3-4 mmHg) |

| Odor | Characteristic indolic, fecal-like at high concentrations |

This technical guide has detailed the foundational synthetic routes that led to the availability of this compound for research and industrial applications. The Fischer and Madelung syntheses remain cornerstone methods in heterocyclic chemistry, and their application to the production of this compound highlights the ingenuity of early organic chemists.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylindole, a heterocyclic aromatic organic compound, is a significant precursor and intermediate in the synthesis of a wide array of pharmaceuticals, dyes, and pigments.[1] Its unique structural scaffold, featuring a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring with a methyl group at the 2-position, imparts distinct physical and chemical characteristics that are crucial for its application in synthetic chemistry and drug development.[2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and synthesis, and a summary of its reactivity and safety considerations.

Chemical Identity

| Identifier | Value |

| Chemical Name | 2-Methyl-1H-indole[3] |

| Synonyms | Methylketol, 2-Methyldiazaindene[1][2] |

| CAS Number | 95-20-5[2] |

| Molecular Formula | C₉H₉N[2] |

| Molecular Weight | 131.17 g/mol [3] |

| InChI Key | BHNHHSOHWZKFOX-UHFFFAOYSA-N |

| SMILES | Cc1cc2ccccc2[nH]1 |

Physical Properties

This compound is a white to off-white or reddish-violet crystalline solid at room temperature.[2][4] It is known to turn brown over time upon exposure to light and air.[1] It possesses a characteristic indolic odor, which can be described as animal-like or resembling mothballs at higher concentrations.[2][5]

Tabulated Physical Properties

| Property | Value | Source(s) |

| Melting Point | 57-59 °C | [5][6] |

| Boiling Point | 273 °C (at 760 mmHg) | [4][5] |

| Density | 1.07 g/cm³ | [2][7] |

| Flash Point | 141 °C | [2][4] |

| Autoignition Temperature | 510 °C / 950 °F | [4] |

| Vapor Pressure | 0.00603 mmHg | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, and methanol.[5][7][8] | |

| pKa | 17.57 ± 0.30 (Predicted) | [7] |

| LogP | 2.47630 | [2] |

| Refractive Index | 1.654 | [2] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Data available, with spectra provided in various solvents such as CDCl₃.[9][10] |

| ¹³C NMR | Spectral data is available for structural analysis.[3] |

| Infrared (IR) | FTIR spectra, typically obtained using KBr pellets, are available for the identification of functional groups.[3] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra show a molecular ion peak corresponding to its molecular weight.[3][11] |

| UV-Vis | Spectral data is available.[11] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its electron-rich aromatic system and the presence of the nitrogen-containing heterocycle.[2]

-

Stability: this compound is stable under normal conditions but is sensitive to light.[4]

-

Reactivity: The indole (B1671886) ring is susceptible to electrophilic substitution. This compound is utilized as a reactant in various chemical transformations, including:

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][14]

-

Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the cyclization of acetone (B3395972) phenylhydrazone, a variant of the Fischer indole synthesis.[15] Another reported synthesis involves the cyclization of 2-acetamidotoluene.[5]

Protocol: Synthesis from Phenylhydrazine (B124118) and Acetone [16]

-

Formation of Acetone Phenylhydrazone:

-

Mix 30 g of phenylhydrazine with 18 g of acetone. The mixture will warm, and water will separate.

-

Heat the mixture on a water bath for 15 minutes.

-

Periodically test a small portion with Fehling's solution. If the solution is reduced (indicating excess phenylhydrazine), add more acetone until the reducing action nearly ceases.

-

Transfer the resulting crude acetone-phenylhydrazone oil to a large copper crucible and heat on a water bath for 30 minutes to remove excess acetone.

-

-

Cyclization:

-

Add 200 g of dry zinc chloride to the crucible and heat the mixture on a water bath with frequent stirring.

-

Transfer the crucible to an oil bath and heat to 180 °C.

-

The reaction is complete in a few minutes, indicated by a color change of the fusion and the evolution of vapors. Immediately remove the crucible from the bath and continue stirring.

-

-

Isolation and Purification:

-

Treat the dark, fused mass with 3.5 times its weight of hot water.

-

Acidify the mixture with a small amount of hydrochloric acid and perform steam distillation.

-

This compound will distill over as a pale yellow oil that solidifies upon cooling.

-

Filter the solid, melt it to remove water, and then distill the product.

-

Store the purified this compound in a well-closed bottle.

-

Caption: Workflow for the Synthesis of this compound.

Determination of Melting Point

The melting point is a critical parameter for assessing the purity of this compound.[17]

Protocol: Capillary Method [17][18]

-

Sample Preparation:

-

Place a small amount of finely powdered, dry this compound onto a clean, dry surface.

-

Take a capillary tube sealed at one end.

-

Push the open end of the capillary tube into the powder.

-

Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. Repeat until a sample height of 1-2 mm is achieved.

-

-

Measurement:

-

Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

Place the thermometer and attached capillary into a melting point apparatus (e.g., a Thiele tube with a heating oil or a modern digital apparatus).

-

Heat the apparatus slowly, at a rate of approximately 2 °C per minute, especially near the expected melting point.

-

Record the temperature at which the first signs of melting are observed (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

-

Purity Assessment:

Caption: Workflow for Melting Point Determination.

Safety and Handling

This compound is considered hazardous and requires careful handling.[4]

-

Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[4][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a dust mask (type N95 or equivalent).[19]

-

Handling: Handle in a well-ventilated area. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[14][19]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[7] It is light-sensitive.[4]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[4][20]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active compounds. Its derivatives have shown potential as:

The understanding of its physical and chemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 95-20-5 [chemicalbook.com]

- 6. ssichem.com [ssichem.com]

- 7. This compound CAS#: 95-20-5 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound(95-20-5) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 1H-Indole, 2-methyl- [webbook.nist.gov]

- 12. scbt.com [scbt.com]

- 13. 2-Methyl indole, 98% 95-20-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 14. fishersci.ca [fishersci.ca]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. prepchem.com [prepchem.com]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. davjalandhar.com [davjalandhar.com]

- 19. This compound or Methylketol Manufacturers, with SDS [mubychem.com]

- 20. kmpharma.in [kmpharma.in]

Spectroscopic Characterization of 2-Methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-Methylindole, a key heterocyclic compound frequently utilized as a building block in the synthesis of dyes, pigments, optical brighteners, and pharmaceuticals. A comprehensive understanding of its spectroscopic properties is essential for its identification, purity assessment, and the structural elucidation of its derivatives in drug discovery and development. This document summarizes key quantitative data from various spectroscopic techniques and outlines detailed experimental protocols.

Overview of Spectroscopic Data

The structural confirmation and characterization of this compound (C₉H₉N, Molar Mass: 131.17 g/mol ) are routinely performed using a combination of spectroscopic methods.[1][2][3] These include Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The data presented herein has been compiled from various spectral databases and peer-reviewed literature.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole (B1671886) ring system of this compound contains a chromophore that absorbs ultraviolet light.

Table 1: UV-Visible Absorption Data for this compound

| Solvent | λmax (nm) |

| Not Specified | 292, 616 |

Data sourced from a study on the biotransformation of indole derivatives, where the product spectrum showed these peaks. It is important to note that the peak at 616 nm may be related to a derivative product like indigo (B80030) and not this compound itself.[4] The NIST WebBook also provides a UV/Visible spectrum for reference.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound shows characteristic peaks for the N-H bond, C-H bonds, and the aromatic ring system.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3400 | Sharp band, indicative of the indole amine.[6] |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of C-H bonds on the benzene (B151609) ring. |

| Aliphatic C-H Stretch | 3000-2850 | Stretching vibrations of the methyl group C-H bonds. |

| C=C Stretch (Aromatic) | 1600-1450 | In-plane stretching vibrations of the aromatic ring. |

| C-N Stretch | 1350-1250 | Stretching vibration of the carbon-nitrogen bond. |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, neat, or in solution).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.

Table 3: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| N-H | ~7.89 (broad s) | Singlet | CDCl₃ |

| Aromatic C-H | 7.27 - 6.95 (m) | Multiplet | CDCl₃ |

| C3-H | ~6.2 (s) | Singlet | CDCl₃[6] |

| CH₃ | ~2.4 (s) | Singlet | CDCl₃[6] |

Spectra recorded on a 400 MHz or 500 MHz instrument in CDCl₃.[7][8]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ) ppm | Solvent |

| C2 | ~135.9 | CDCl₃ |

| C3 | ~100.0 | CDCl₃ |

| C3a | ~129.5 | CDCl₃ |

| C4 | ~120.5 | CDCl₃ |

| C5 | ~120.0 | CDCl₃ |

| C6 | ~119.5 | CDCl₃ |

| C7 | ~110.2 | CDCl₃ |

| C7a | ~135.3 | CDCl₃ |

| CH₃ | ~13.5 | CDCl₃ |

Note: Assignments are approximate and based on typical values for indole derivatives. Specific assignments can be confirmed with 2D NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Mass Spectrometry Data for this compound

| Ion | m/z | Relative Intensity | Description |

| [M]⁺ | 131 | High | Molecular Ion |

| [M-1]⁺ | 130 | High | Loss of one hydrogen atom |

| [M-HCN]⁺ | 104 | Moderate | Loss of hydrogen cyanide |

| [M-CH₃]⁺ | 116 | Low | Loss of a methyl group |

The molecular ion peak is often the base peak in the spectrum.[1][6][9]

Experimental Protocols

The following sections provide generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized based on the specific equipment available.

UV-Visible Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol (B145695) or cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[10]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a matched quartz cuvette with the prepared this compound solution.

-

Data Acquisition: Scan the sample from approximately 200 nm to 400 nm. Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy Protocol

For Solid Samples (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

For Liquid or Solubilized Samples (Neat or Solution):

-

Sample Preparation (Neat): If this compound is in a liquid state, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[11]

-

Sample Preparation (Solution): Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride).

-

Data Acquisition: Place the salt plates or solution cell in the spectrometer and acquire the spectrum.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12][13]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[12]

-

Instrumentation: Place the NMR tube in the NMR spectrometer (e.g., 400 MHz or higher).

-

Shimming and Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[12]

-

Data Acquisition for ¹H NMR:

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., -2 to 12 ppm).

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Protocol (Electron Ionization - GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Inject the sample into the GC. The this compound will be separated from the solvent and any impurities as it passes through the GC column.

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indole, 2-methyl- [webbook.nist.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Indole, 2-methyl- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound(95-20-5) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. This compound(95-20-5) 13C NMR spectrum [chemicalbook.com]

- 10. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]

- 11. webassign.net [webassign.net]

- 12. benchchem.com [benchchem.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2-Methylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methylindole. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, drug discovery, and material science by offering detailed spectral assignments, experimental protocols, and a visual representation of the molecular structure and its NMR characteristics.

Quantitative NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound have been recorded and analyzed to provide detailed information on the chemical environment of each nucleus. The data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the tables below.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the N-H proton, the proton on the pyrrole (B145914) ring, and the methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| N-H | ~7.9 (broad) | broad singlet | - |

| H-7 | 7.5-7.0 | multiplet | |

| H-4 | 7.5-7.0 | multiplet | |

| H-5 | 7.5-7.0 | multiplet | |

| H-6 | 7.5-7.0 | multiplet | |

| H-3 | ~6.2 | singlet | |

| CH₃ | ~2.4 | singlet |

Note: The aromatic protons (H-4, H-5, H-6, and H-7) appear as a complex multiplet due to overlapping signals and spin-spin coupling.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of this compound. The chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 | 135.5 |

| C-7a | 135.3 |

| C-3a | 129.5 |

| C-5 | 120.9 |

| C-4 | 120.0 |

| C-6 | 119.5 |

| C-7 | 110.2 |

| C-3 | 100.1 |

| CH₃ | 13.5 |

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to dissolve the sample. The choice of solvent is critical to avoid large solvent peaks that can obscure signals from the analyte.

-

Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: A spectral width of 12-16 ppm.

-

Temperature: Standard probe temperature (e.g., 298 K).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: A spectral width of 200-240 ppm.

-

Decoupling: Broadband proton decoupling to simplify the spectrum and enhance signal-to-noise.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals to determine the relative ratios of protons and pick the peaks to identify their chemical shifts.

Visualization of this compound Structure and NMR Assignments

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound with its atomic numbering, which corresponds to the NMR data presented in the tables above.

Caption: Chemical structure of this compound with atom numbering.

An In-depth Technical Guide to the FT-IR and UV-Vis Analysis of 2-Methylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic analysis of 2-methylindole. It includes detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (C₉H₉N), also known as methylketole, is an aromatic heterocyclic organic compound. It is a derivative of indole (B1671886) and plays a significant role as a building block in the synthesis of various pharmaceuticals, dyes, and pigments.[1] Understanding its spectral characteristics is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

FT-IR Spectral Data

The FT-IR spectrum of this compound, typically recorded as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory, displays several key absorption peaks. The table below summarizes the principal vibrational bands and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3406 | N-H Stretch | Indole N-H | Strong |

| ~3049 | Asymmetric C-H Stretch | Aromatic C-H | Medium |

| ~3022 | Symmetric C-H Stretch | Aromatic C-H | Medium |

| ~2920 | Asymmetric C-H Stretch | Methyl (CH₃) | Medium-Weak |

| ~2850 | Symmetric C-H Stretch | Methyl (CH₃) | Weak |

| ~1616 | C-C Stretch (in-ring) | Aromatic Ring | Medium |

| ~1577 | C=C Stretch | Aromatic Ring | Strong |

| ~1508 | C=C Stretch | Aromatic Ring | Strong |

| ~1456 | C-C Stretch (in-ring) | Aromatic Ring | Medium |

| ~1352 | Asymmetric C-H Bend | Methyl (CH₃) | Medium |

| ~1336 | Symmetric C-H Bend | Methyl (CH₃) | Medium |

| ~744 | =C-H Bend (out-of-plane) | Aromatic C-H | Strong |

| ~731 | =C-H Bend (out-of-plane) | Aromatic C-H | Strong |

Data interpreted from typical indole FT-IR spectra and known vibrational frequencies of functional groups.[2]

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

This protocol outlines the steps for preparing a potassium bromide (KBr) pellet for the FT-IR analysis of solid this compound.

Materials:

-

This compound

-

FT-IR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

Spatula

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Grinding: Add the this compound and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

Pellet Formation: Transfer a portion of the powdered mixture to the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Diagram of FT-IR Experimental Workflow (KBr Pellet Method)

Caption: Workflow for FT-IR analysis using the KBr pellet method.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound results in the excitation of electrons to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure.

UV-Vis Spectral Data

The UV-Vis spectrum of this compound is influenced by the solvent used for the analysis. The table below presents the absorption maxima (λmax) of this compound in different solvents.

| Solvent | λmax (nm) |

| Methanol | 217, 265, 285 |

| Cyclohexane | 220, 270, 280 |

| Acetonitrile | 218, 268, 282 |

Data compiled from various spectroscopic studies and databases.

Experimental Protocol for UV-Vis Analysis

This protocol describes the procedure for obtaining the UV-Vis absorption spectrum of this compound in a solution.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, cyclohexane, or acetonitrile)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a working solution of a suitable concentration for analysis. The absorbance should ideally be within the linear range of the instrument (typically 0.1 - 1.0).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Rinse a quartz cuvette with the working solution of this compound and then fill it. Place the sample cuvette in the spectrophotometer.

-

Data Acquisition: Scan the sample over the selected wavelength range to obtain the UV-Vis absorption spectrum. Record the wavelengths of maximum absorbance (λmax).

Diagram of UV-Vis Experimental Workflow

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Biological Relevance: Indole Signaling Pathway

Indole, the parent compound of this compound, is a significant intercellular signaling molecule in many bacterial species. It regulates a variety of physiological processes, including biofilm formation, drug resistance, and virulence.[3] As an analog of indole, this compound has the potential to interact with and modulate these signaling pathways. The following diagram illustrates a simplified model of the indole signaling pathway in bacteria.

Diagram of a Simplified Bacterial Indole Signaling Pathway

Caption: Simplified model of the indole signaling pathway in bacteria.

Application in Synthesis: Azo Dye Formation

This compound is a valuable precursor in the synthesis of azo dyes. The general workflow involves the diazotization of a primary aromatic amine followed by a coupling reaction with this compound.

Diagram of Azo Dye Synthesis Workflow

Caption: General workflow for the synthesis of an azo dye from this compound.

This guide provides foundational spectroscopic data and protocols for researchers working with this compound. The presented information is essential for quality control, reaction monitoring, and for exploring the compound's potential applications in drug development and materials science.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methylindole

This guide provides a detailed analysis of the mass spectrometric behavior of 2-Methylindole, a compound of interest in various fields including pharmaceuticals and fragrance chemistry. The focus is on its fragmentation patterns under different ionization techniques, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Concepts in this compound Mass Spectrometry

This compound (C₉H₉N), with a monoisotopic mass of 131.0735 Da, exhibits characteristic fragmentation patterns upon ionization in a mass spectrometer. The fragmentation is influenced by the ionization method employed, with Electron Ionization (EI) being a common technique for this class of compounds. The stability of the indole (B1671886) ring and the presence of the methyl group at the 2-position are key determinants of the resulting mass spectrum.

Electron Ionization (EI) Fragmentation Pattern

Under electron ionization, this compound undergoes several key fragmentation reactions. The molecular ion (M⁺•) is typically observed, but the most prominent peak is often the [M-1]⁺ ion, which is attributed to the formation of a stable quinolinium-like structure.

Table 1: Key Fragments of this compound under Electron Ionization

| m/z | Proposed Ion Structure/Fragment | Relative Intensity (%) | Notes |

| 131 | [C₉H₉N]⁺• (Molecular Ion) | ~80-90 | The intact ionized molecule. |

| 130 | [C₉H₈N]⁺ | 100 (Base Peak) | Loss of a hydrogen radical (H•) from the molecular ion, likely from the methyl group, leading to a highly stable, rearranged ion.[1] |

| 103 | [C₈H₅N]⁺• | ~10-20 | Loss of hydrogen cyanide (HCN) from the [M-1]⁺ ion.[1] |

| 90 | [C₇H₆N]⁺ | Variable, generally lower intensity | Loss of acetonitrile (B52724) (CH₃CN) from the molecular ion.[1] |

| 89 | [C₇H₅]⁺ | Variable, generally lower intensity | Subsequent loss of a hydrogen radical from the m/z 90 fragment.[1] |

| 65 | [C₅H₅]⁺ | Variable | Can correspond to a doubly charged ion of the [M-1]⁺ species (m/z 130/2).[1] |

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In electrospray ionization, this compound is typically observed as the protonated molecule, [M+H]⁺, with an m/z of 132.0808. Tandem mass spectrometry (MS/MS) of this precursor ion reveals a distinct fragmentation pattern.

Table 2: MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor m/z | Fragment m/z | Proposed Fragment Loss |

| 132.0808 | 117.0572 | Loss of CH₃ |

| 132.0808 | 115.0540 | Loss of NH₃ |

| 132.0808 | 105.0698 | Further fragmentation |

| 132.0808 | 91.0542 | Tropylium-like ion |

Data derived from publicly available databases such as PubChem.[2]

Experimental Protocols

The following outlines a typical experimental setup for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

-

Solvent: High-purity methanol (B129727) or dichloromethane.

-

Concentration: 1 mg/mL stock solution, diluted to 1-10 µg/mL for analysis.

-

Standard: An internal standard (e.g., deuterated indole) may be used for quantitative analysis.

4.2. Gas Chromatography (GC) Conditions

-

Instrument: Standard GC system (e.g., Agilent, Shimadzu).

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, DB-5MS).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

Instrument: Quadrupole or Ion Trap Mass Spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization.

Caption: EI fragmentation pathway of this compound.

This guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. For more specific applications, further optimization of experimental parameters and the use of high-resolution mass spectrometry are recommended.

References

2-Methylindole CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylindole (CAS No: 95-20-5), a crucial heterocyclic organic compound. It serves as a vital intermediate in the synthesis of a wide array of pharmaceuticals, dyes, pigments, and optical brighteners. This document outlines its core chemical and physical properties, detailed synthesis protocols, and key reaction pathways.

Core Properties of this compound

This compound, also known as methylketol, is a white to brownish crystalline solid.[1] Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 95-20-5 | [2][3] |

| Molecular Formula | C₉H₉N | [2][3] |

| Molecular Weight | 131.17 g/mol | [3][4] |

| IUPAC Name | 2-methyl-1H-indole | |

| Synonyms | 2-Methyl-1H-indole, Methylketol | [3][5] |

| InChI Key | BHNHHSOHWZKFOX-UHFFFAOYSA-N | [4] |

| SMILES String | Cc1cc2ccccc2[nH]1 | [4] |

| Physical Properties | ||

| Appearance | White to light yellow or brown crystalline powder/flakes | [5][6] |

| Melting Point | 57-59 °C | [3][4] |

| Boiling Point | 273 °C | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 141 °C (285.8 °F) | [4][6] |

| Water Solubility | Insoluble | [6] |

| Solubility | Soluble in ethanol (B145695), ether, acetone (B3395972), chloroform (B151607) (sparingly), methanol (B129727) (slightly) | [5][6] |

| Chemical Properties | ||

| pKa | 17.57 ± 0.30 (Predicted) | [6] |

| LogP | 2.60 | [3] |

Molecular Structure

This compound consists of a bicyclic structure, featuring a fusion of a benzene (B151609) ring and a pyrrole (B145914) ring, with a methyl group substituted at the 2-position of the pyrrole ring.

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several methods. Two prominent and well-documented protocols are provided below.

Protocol 1: Synthesis from Acetyl-o-toluidine

This method involves the cyclization of acetyl-o-toluidine using sodium amide.

Materials:

-

Acetyl-o-toluidine

-

Finely divided sodium amide

-

Dry ether

-

Dry nitrogen

-

95% ethanol

-

Warm water

Procedure:

-

In a 1-liter Claisen flask, place a mixture of 64 g of finely divided sodium amide and 100 g of acetyl-o-toluidine.

-

Add approximately 50 ml of dry ether to the flask.

-

Sweep the apparatus with dry nitrogen and maintain a slow stream of nitrogen throughout the reaction.

-

Heat the reaction flask in a metal bath, raising the temperature to 240–260°C over a 30-minute period.

-

Maintain this temperature for 10 minutes. A vigorous evolution of gas will occur. The reaction is complete when the gas evolution ceases.

-

Remove the heat source and allow the flask to cool.

-

Successively add 50 ml of 95% ethanol and 250 ml of warm water (around 50°C) to the reaction mixture.

-

Gently warm the mixture with a Bunsen burner to decompose the sodium derivative of this compound and any excess sodium amide.

-

After cooling, extract the mixture with two 200-ml portions of ether.

-

Combine the ether extracts, filter, and concentrate the filtrate to about 125 ml.

-

Transfer the solution to a 250-ml modified Claisen flask and distill at a pressure of 3–4 mm. The this compound will distill at 119–126°C.[2]

-

The product solidifies in the receiver as a white crystalline mass. The yield is typically 70–72 g (80–83%).[2]

Purification:

-

The product can be further purified by dissolving it in 100 ml of methanol, adding 30 ml of water, and allowing the solution to stand in an ice chest for 5 hours. The resulting pure white plates can be collected by filtration.[2]

Protocol 2: Fischer Indole Synthesis

This classic method produces indoles from the reaction of a phenylhydrazone with an acid catalyst. For this compound, acetone phenylhydrazone is the key intermediate.

Materials:

-

Acetone

-

Dry zinc chloride (or another suitable acid catalyst)

-

Hydrochloric acid

-

Hot water

Procedure:

-

Formation of Acetone Phenylhydrazone: Mix 30 g of phenylhydrazine with 18 g of acetone. The mixture will warm, and water will separate. Heat the mixture on a water bath for 15 minutes. Add more acetone as needed until the mixture no longer gives a positive test with Fehling's solution (indicating the consumption of phenylhydrazine).[7]

-

Remove the excess acetone by heating the crude acetone-phenylhydrazone oil on a water bath for 30 minutes.[7]

-

Cyclization: Add 200 g of dry zinc chloride to the oil in a large copper crucible and heat on an oil bath to 180°C with frequent stirring.[7]

-

The reaction is complete within a few minutes, indicated by a darkening of the mass and the evolution of vapors. Immediately remove the crucible from the heat and continue stirring.[7]

-

Work-up and Isolation: Treat the dark, fused mass with 3.5 times its weight of hot water and acidify with a small amount of hydrochloric acid.

-

Perform steam distillation. The this compound will distill over as a pale yellow oil that solidifies upon cooling.[7]

-

Filter the solid product, melt it to remove excess water, and then distill for purification. The yield is approximately 55%.[7]

Reaction Pathway Visualization

The Fischer Indole Synthesis is a cornerstone of heterocyclic chemistry. The following diagram illustrates the key mechanistic steps involved in the formation of this compound from phenylhydrazine and acetone.

Caption: Mechanistic pathway of the Fischer Indole Synthesis for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | CAS#:95-20-5 | Chemsrc [chemsrc.com]

- 4. This compound 98 95-20-5 [sigmaaldrich.com]

- 5. This compound | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 95-20-5 [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

Solubility Profile of 2-Methylindole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-methylindole, a key heterocyclic compound with applications in pharmaceuticals and chemical synthesis. Due to a notable absence of extensive quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative and limited quantitative solubility information. Furthermore, it offers detailed, adaptable experimental protocols for the precise determination of this compound's solubility in various organic solvents, empowering researchers to generate critical data for their specific applications. A conceptual diagram illustrating the key factors influencing the solubility of organic compounds is also provided to support a fundamental understanding of the principles governing solubility.

Introduction to this compound and its Solubility

This compound is an aromatic heterocyclic organic compound that serves as a vital structural motif in numerous biologically active molecules and is a valuable intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] Its solubility characteristics are a critical determinant of its utility in various applications, influencing reaction kinetics, purification strategies, and formulation development.

The molecular structure of this compound, featuring a bicyclic structure with a nitrogen-containing pyrrole (B145914) ring fused to a benzene (B151609) ring and a methyl group at the 2-position, dictates its solubility behavior. The indole (B1671886) ring system imparts a degree of polarity and the capacity for hydrogen bonding, while the overall aromatic character and the nonpolar methyl group contribute to its solubility in organic solvents.

Solubility of this compound: Data Summary

| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (at 25 °C) |

| Water | Protic | Insoluble[1][2] | 628.4 mg/L (estimated)[3] |

| Methanol | Protic Alcohol | Slightly Soluble[1][2] | Data not available |

| Ethanol | Protic Alcohol | Soluble[1][2] | Data not available |

| Acetone | Polar Aprotic | Soluble[4] | Data not available |

| Diethyl Ether | Ether | Soluble[1][2] | Data not available |

| Chloroform | Halogenated | Sparingly Soluble[1][2] | Data not available |

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ established methods to determine the solubility of this compound in specific solvents of interest. The following are detailed protocols for the gravimetric and UV-Vis spectroscopic methods.

Gravimetric Method for Solubility Determination

This method relies on the preparation of a saturated solution and the subsequent determination of the dissolved solute's mass.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Constant temperature bath or shaker

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a constant temperature bath or shaker.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time may vary depending on the solvent and temperature.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be below the boiling point of this compound (272-273 °C) and ideally below its melting point (57-59 °C) if using a vacuum oven.

-

Continue heating until a constant mass is achieved, indicating complete removal of the solvent.

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

Solubility ( g/100 mL): (Mass of this compound / Volume of filtrate) x 100

-

Solubility ( g/100 g solvent): (Mass of this compound / (Mass of solution - Mass of this compound)) x 100

-

UV-Vis Spectroscopic Method for Solubility Determination

This method is suitable for compounds that exhibit a chromophore and follows Beer-Lambert's law.

Materials:

-

This compound (high purity)

-

Solvent of interest (UV-grade)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Constant temperature bath or shaker

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Determination of Molar Absorptivity (ε):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The slope of the line, according to Beer-Lambert's law (A = εbc, where A is absorbance, b is the path length, and c is the concentration), will be the molar absorptivity (ε) if the path length is 1 cm.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Collection, Filtration, and Dilution:

-

After reaching equilibrium, filter the supernatant using a syringe filter.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Calculation:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve or the calculated molar absorptivity to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Factors Influencing the Solubility of this compound